![molecular formula C25H18N2O2 B11106522 6-(benzylamino)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11106522.png)
6-(benzylamino)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(benzylamino)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylamino)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, is a well-known method for synthesizing isoquinoline derivatives . Another method involves the use of metal catalysts, such as gold or silver, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(benzylamino)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions may produce halogenated isoquinolines .
Scientific Research Applications
6-(benzylamino)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(benzylamino)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives, such as:
Quinoline: A structurally related compound with a wide range of applications in medicinal chemistry.
Benzimidazo[2,1-a]isoquinoline: Another isoquinoline derivative with potential biological activities.
Uniqueness
6-(benzylamino)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific structural features and the presence of both benzylamino and phenyl groups.
Properties
Molecular Formula |
C25H18N2O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
6-(benzylamino)-2-phenylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C25H18N2O2/c28-24-20-13-7-12-19-22(26-16-17-8-3-1-4-9-17)15-14-21(23(19)20)25(29)27(24)18-10-5-2-6-11-18/h1-15,26H,16H2 |
InChI Key |
JJOJEHUHAGVPRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-cyanophenyl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11106441.png)
![4-bromo-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11106442.png)
![5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11106444.png)
![N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B11106445.png)
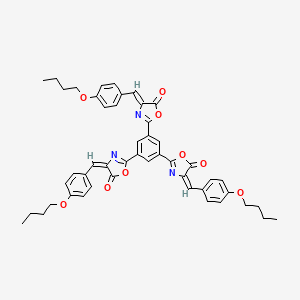

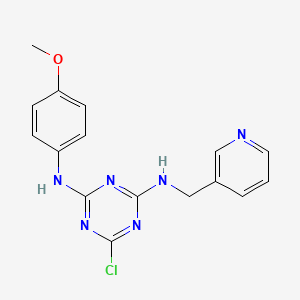
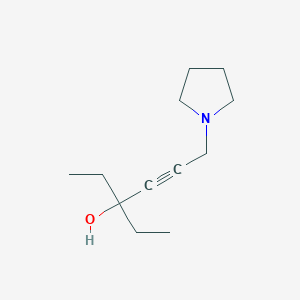
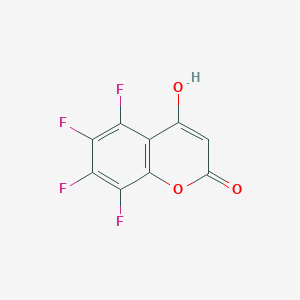
![3-chloro-N-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11106484.png)
![5-[(2E)-2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11106485.png)
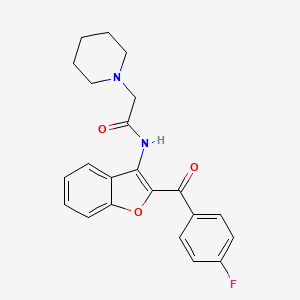
![N'-[(E)-(4-nitrophenyl)methylidene]quinoline-2-carbohydrazide](/img/structure/B11106500.png)
![5-amino-3-[(Z)-1-cyano-2-(3,5-dichloro-2-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11106503.png)
